molecular formula C8H3Cl7 B6363477 4-CHLORO-1,3-BIS(TRICHLOROMETHYL)BENZENE CAS No. 27260-64-6

4-CHLORO-1,3-BIS(TRICHLOROMETHYL)BENZENE

Cat. No.: B6363477
CAS No.: 27260-64-6
M. Wt: 347.3 g/mol
InChI Key: OGKCWNMIXCBFQB-UHFFFAOYSA-N
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Description

4-Chloro-1,3-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H3Cl7. It is a white solid that is primarily used in various chemical reactions and industrial applications. This compound is known for its high reactivity due to the presence of multiple chlorine atoms, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-bis(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of para-xylene in large reactors, followed by purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,3-bis(trichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like NaOH or KOH in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4-chloro-1,3-bis(trichloromethyl)benzene involves its high reactivity due to the presence of multiple chlorine atoms. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1,3-bis(trichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its high chlorine content makes it particularly useful in reactions requiring strong electrophiles.

Properties

IUPAC Name

1-chloro-2,4-bis(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKCWNMIXCBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27260-64-6
Record name 4-Chloro-1,3-bis(trichloromethyl)benzene
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